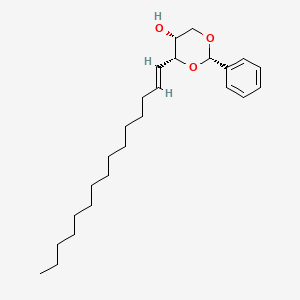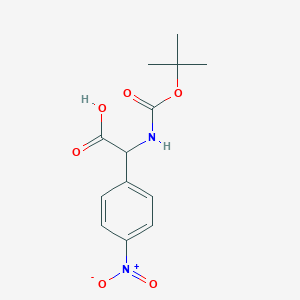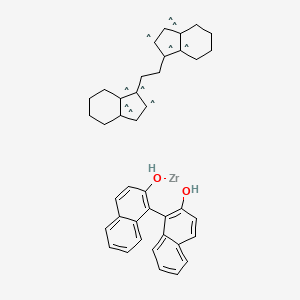
(+/-)5,6-EET Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)5,6-EET Methyl Ester is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)5,6-EET Methyl Ester is synthesized through the epoxidation of arachidonic acid using cytochrome P450 enzymes in liver microsomes . The reaction involves the oxidation of arachidonic acid to form the epoxide intermediate, which is then esterified to produce the methyl ester derivative. The reaction conditions typically include the use of organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is often produced in bulk and stored as a solution in ethanol or other suitable solvents to maintain stability . The production process ensures high purity (≥98%) and stability for extended storage periods .
Chemical Reactions Analysis
Types of Reactions
(+/-)5,6-EET Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like water or alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include dihydroxy eicosatrienoic acids, diols, and substituted derivatives of the original compound.
Scientific Research Applications
(+/-)5,6-EET Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in lipid biochemistry studies.
Biology: Investigated for its role in cellular signaling and regulation of calcium mobilization in neuroendocrine cells.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.
Mechanism of Action
(+/-)5,6-EET Methyl Ester exerts its effects through the activation of specific molecular targets and pathways. It is known to mobilize calcium ions in neuroendocrine cells, leading to hormone secretion. The compound interacts with cytochrome P450 enzymes and other cellular receptors to modulate various physiological processes.
Comparison with Similar Compounds
(+/-)5,6-EET Methyl Ester is compared with other EETs, such as:
- 8,9-EET
- 11,12-EET
- 14,15-EET
Uniqueness
This compound is unique due to its specific epoxide position and its ability to be hydrolyzed to the free acid form, making it more stable for storage and use in research.
Similar Compounds
Similar compounds include other EETs and their methyl ester derivatives, which share similar biochemical properties but differ in their epoxide positions and biological activities.
Properties
IUPAC Name |
methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESKIWNDBIILZ-JPFHKJGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






